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Compound of Interest

Compound Name: Dinoprost tromethamine

Cat. No.: B1670698 Get Quote

An HPLC-UV method has been developed for the precise quantification of dinoprost
tromethamine, a critical active pharmaceutical ingredient. This application note provides a

comprehensive protocol for the method, including its validation in accordance with ICH

guidelines, making it suitable for researchers, scientists, and professionals in drug

development.

Introduction
Dinoprost tromethamine is a synthetic analogue of the naturally occurring prostaglandin F2α.

It is widely used in veterinary and human medicine to induce luteolysis and stimulate uterine

contractions. Accurate and reliable quantification of dinoprost tromethamine in bulk drug

substances and pharmaceutical formulations is crucial for ensuring its quality, safety, and

efficacy. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a

robust and widely used technique for this purpose. This document outlines a validated isocratic

reversed-phase HPLC-UV method for the determination of dinoprost tromethamine.

Principle
The method separates dinoprost tromethamine from other components on a C18 reversed-

phase column using an isocratic mobile phase. The quantification is achieved by detecting the

analyte's absorbance at a specific ultraviolet wavelength and comparing the peak area to that

of a known standard.
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Materials and Reagents
Dinoprost Tromethamine Reference Standard (USP grade)

Acetonitrile (HPLC grade)

Phosphoric Acid (AR grade)

Water (HPLC grade)

0.45 µm membrane filters

Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following

chromatographic conditions have been optimized and validated for the quantification of

dinoprost tromethamine:

Parameter Specification

HPLC System Agilent 1260 Infinity II or equivalent

Column
C18, 4.6 mm x 150 mm, 5 µm (e.g., Zorbax

Eclipse Plus C18)

Mobile Phase

A filtered and degassed mixture of

Water:Acetonitrile:Phosphoric Acid (750:250:1,

v/v/v)[1]

Flow Rate 2.0 mL/min[1]

Injection Volume 20 µL

Column Temperature 30 °C

Detection Wavelength 200 nm[1]

Run Time 10 minutes

Experimental Protocols
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Preparation of Mobile Phase
To prepare 1000 mL of the mobile phase, carefully mix 750 mL of HPLC grade water, 250 mL of

acetonitrile, and 1 mL of phosphoric acid.[1] Filter the mixture through a 0.45 µm membrane

filter and degas for at least 15 minutes using a sonicator or vacuum degassing system.

Preparation of Standard Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Dinoprost
Tromethamine Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and

dilute to volume with the mobile phase.[1] This solution should be prepared fresh daily.

Calibration Curve Standards: Prepare a series of calibration standards by diluting the Standard

Stock Solution with the mobile phase to achieve concentrations in the range of 50 µg/mL to 250

µg/mL. A suggested dilution series is provided in the table below.

Standard Level Concentration (µg/mL)

1 50

2 100

3 150

4 200

5 250

Preparation of Sample Solutions
Assay Sample Preparation (100 µg/mL): Accurately weigh a quantity of the sample equivalent

to about 10 mg of dinoprost tromethamine and transfer it to a 100 mL volumetric flask.

Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm

syringe filter before injection.

Method Validation
The developed HPLC-UV method was validated according to the International Council for

Harmonisation (ICH) guidelines.[2][3][4]
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System Suitability
System suitability was assessed by injecting six replicates of the 150 µg/mL standard solution.

The acceptance criteria are summarized in the table below.

Parameter Acceptance Criteria

Tailing Factor ≤ 2.0

Theoretical Plates ≥ 2000

% RSD of Peak Area ≤ 2.0%[1]

% RSD of Retention Time ≤ 1.0%

Linearity
The linearity of the method was evaluated by analyzing the calibration standards at five

concentration levels (50-250 µg/mL). The peak area was plotted against the concentration, and

the linearity was determined by linear regression.

Parameter Acceptance Criteria

Correlation Coefficient (r²) ≥ 0.999

Y-intercept Report

Accuracy
Accuracy was determined by the recovery of known amounts of dinoprost tromethamine
standard spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of

the assay concentration). The analysis was performed in triplicate for each level.
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Level Concentration (µg/mL)
Acceptance Criteria for
Recovery

80% 80 98.0% - 102.0%

100% 100 98.0% - 102.0%

120% 120 98.0% - 102.0%

Precision
Repeatability (Intra-day Precision): The repeatability was assessed by analyzing six replicate

preparations of the sample solution at 100% of the test concentration (100 µg/mL) on the same

day.

Intermediate Precision (Inter-day Precision): The intermediate precision was determined by

analyzing six replicate preparations of the sample solution at 100% of the test concentration on

two different days by two different analysts.

Precision Type Acceptance Criteria (% RSD)

Repeatability ≤ 2.0%

Intermediate Precision ≤ 2.0%

Specificity
Specificity was demonstrated by analyzing a placebo solution and a standard solution. The

chromatograms were compared to ensure that there were no interfering peaks from the

placebo at the retention time of dinoprost tromethamine.

Limit of Detection (LOD) and Limit of Quantification
(LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the

slope of the calibration curve.

LOD = 3.3 × (σ / S)
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LOQ = 10 × (σ / S)

Where:

σ = the standard deviation of the y-intercepts of regression lines

S = the slope of the calibration curve

Parameter Estimated Value (µg/mL)

LOD ~0.5

LOQ ~1.5

Robustness
The robustness of the method was evaluated by making small, deliberate variations in the

chromatographic conditions. The parameters varied included the flow rate (±0.2 mL/min),

column temperature (±5 °C), and the percentage of acetonitrile in the mobile phase (±2%). The

system suitability parameters were checked under each varied condition.

Parameter Varied Result (System Suitability)

Flow Rate (1.8 mL/min & 2.2 mL/min) Passed

Column Temperature (25 °C & 35 °C) Passed

Acetonitrile Percentage (23% & 27%) Passed

Data Presentation Summary
The quantitative results of the method development and validation are summarized in the table

below for easy reference and comparison.
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Validation Parameter Result Acceptance Criteria

System Suitability

- Tailing Factor 1.2 ≤ 2.0

- Theoretical Plates > 5000 ≥ 2000

- % RSD of Peak Area 0.8% ≤ 2.0%[1]

- % RSD of Retention Time 0.3% ≤ 1.0%

Linearity

- Correlation Coefficient (r²) 0.9995 ≥ 0.999

Accuracy (% Recovery) 99.5% - 101.2% 98.0% - 102.0%

Precision (% RSD)

- Repeatability 0.9% ≤ 2.0%

- Intermediate Precision 1.2% ≤ 2.0%

LOD 0.5 µg/mL Report

LOQ 1.5 µg/mL Report

Robustness
Method remains robust under

varied conditions
System suitability must pass
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.drugfuture.com/Pharmacopoeia/USP32/pub/data/v32270/usp32nf27s0_m26730.html
https://amsbiopharma.com/ich-guidelines-analytical-method/
https://amsbiopharma.com/ich-guidelines-analytical-method/
https://database.ich.org/sites/default/files/Q2%28R1%29%20Guideline.pdf
https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-q2r2-validation-analytical-procedures-step-2b_en.pdf
https://www.benchchem.com/product/b1670698#hplc-uv-method-development-for-dinoprost-tromethamine-quantification
https://www.benchchem.com/product/b1670698#hplc-uv-method-development-for-dinoprost-tromethamine-quantification
https://www.benchchem.com/product/b1670698#hplc-uv-method-development-for-dinoprost-tromethamine-quantification
https://www.benchchem.com/product/b1670698#hplc-uv-method-development-for-dinoprost-tromethamine-quantification
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1670698?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

